molecular formula C18H12N4O7S2 B11657881 N-[(2Z,5Z)-4-hydroxy-5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazol-2(5H)-ylidene]-4-methoxybenzenesulfonamide

N-[(2Z,5Z)-4-hydroxy-5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazol-2(5H)-ylidene]-4-methoxybenzenesulfonamide

Cat. No.: B11657881
M. Wt: 460.4 g/mol
InChI Key: VFZGGTQPFDXWRD-UHFFFAOYSA-N
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Description

4-METHOXY-N-[(2Z)-5-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a methoxy group, a nitro group, and a thiazolidine ring

Preparation Methods

The synthesis of 4-METHOXY-N-[(2Z)-5-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonamide with appropriate reagents to introduce the thiazolidine and indole moieties. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine . Industrial production methods may involve optimization of these reactions to increase yield and purity .

Scientific Research Applications

4-METHOXY-N-[(2Z)-5-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiazolidine ring may also interact with enzymes, inhibiting their activity and contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar compounds include other sulfonamides and thiazolidines, such as:

    4-Methoxybenzenesulfonamide: Lacks the thiazolidine and indole moieties, making it less complex.

    Thiazolidine-2,4-dione: Contains the thiazolidine ring but lacks the sulfonamide and indole groups.

    5-Nitroindole: Contains the nitroindole moiety but lacks the sulfonamide and thiazolidine groups.

Properties

Molecular Formula

C18H12N4O7S2

Molecular Weight

460.4 g/mol

IUPAC Name

N-[4-hydroxy-5-(5-nitro-2-oxoindol-3-yl)-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C18H12N4O7S2/c1-29-10-3-5-11(6-4-10)31(27,28)21-18-20-17(24)15(30-18)14-12-8-9(22(25)26)2-7-13(12)19-16(14)23/h2-8,24H,1H3,(H,20,21)

InChI Key

VFZGGTQPFDXWRD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C3=C4C=C(C=CC4=NC3=O)[N+](=O)[O-])O

Origin of Product

United States

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